![molecular formula C13H11NO B2461474 4-Methoxynaphthalene-1-acetonitrile CAS No. 177598-50-4](/img/structure/B2461474.png)
4-Methoxynaphthalene-1-acetonitrile
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Overview
Description
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It has been used in the synthesis of various compounds, including anti-depressant molecules and anticancer agents . Therefore, it can be inferred that its targets could be related to the pathways these therapeutic agents act upon.
Mode of Action
It’s known to be a key intermediate in the synthesis of various bioactive compounds . Its cyano group (-CN) and methoxy group (-OCH3) can participate in various reactions, contributing to the formation of complex structures in the synthesized molecules.
Biochemical Pathways
For instance, anti-depressant molecules synthesized using this compound may affect the serotonin and noradrenaline pathways .
Result of Action
It’s a crucial intermediate in the synthesis of various bioactive compounds, including anti-depressant and anticancer agents . Therefore, its action results in the formation of these therapeutic agents, which then exert their effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 4-Methoxynaphthalene-1-acetonitrile can be influenced by various environmental factors. These may include temperature, pH, presence of other reactants, and catalysts during the synthesis processes . .
properties
IUPAC Name |
2-(4-methoxynaphthalen-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-15-13-7-6-10(8-9-14)11-4-2-3-5-12(11)13/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZCZUJRHFKBIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxynaphthalen-1-yl)acetonitrile |
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